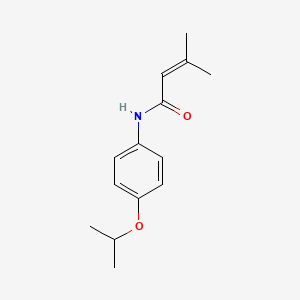
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclohexyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of substances studied for their potential as sigma receptor ligands, a subject of interest due to the receptor's implications in various biological processes and potential therapeutic applications. It's related to benzeneacetamides, which have been identified as potent sigma receptor ligands (de Costa et al., 1990).
Synthesis Analysis
The synthesis of related compounds involves starting with specific cyclohexylamines. For instance, N-substituted cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamines, related to benzeneacetamides, are synthesized from cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamines (de Costa et al., 1990).
Molecular Structure Analysis
The structure of similar compounds, like opioid kappa-receptor agonists, shows that various cyclic rings composing the main skeleton are far apart, with substituents on the cyclohexane ring being in the equatorial position (Doi et al., 1990).
Chemical Reactions and Properties
Compounds like 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclohexyl-N-methylacetamide have been shown to exhibit selectivity and affinity for sigma receptors, with minimal interaction with other receptors like kappa, dopamine, or PCP receptors (de Costa et al., 1990).
Physical Properties Analysis
The physical properties of such compounds are not detailed in the available papers. However, the structural analysis provides insights into their conformation and spatial arrangement, which are critical in understanding their interaction with biological targets.
Chemical Properties Analysis
These compounds exhibit high affinity and selectivity for sigma receptors, with enantioselectivity in some cases. They have been used as tools for studying sigma receptors due to their specific binding properties (de Costa et al., 1990).
Propiedades
IUPAC Name |
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-21(18-10-6-3-7-11-18)20(24)15-22-14-17(13-19(22)23)12-16-8-4-2-5-9-16/h2,4-5,8-9,17-18H,3,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYCONUSFEEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-2-oxopyrrolidin-1-YL)-N-cyclohexyl-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-phenyl-N'-[2-(trifluoromethyl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5653525.png)
![3-isopropyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5653531.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5653543.png)
![N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653565.png)
![N-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)
![4-methyl-2-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}methyl)-1H-benzimidazole](/img/structure/B5653596.png)
![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5653608.png)
![1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5653611.png)